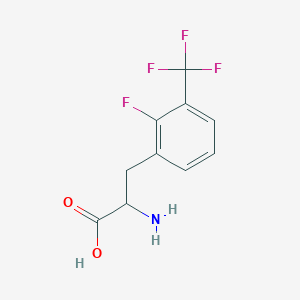

2-FLUORO-3-(TRIFLUOROMETHYL)-DL-PHENYLALANINE

Description

Properties

IUPAC Name |

2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F4NO2/c11-8-5(4-7(15)9(16)17)2-1-3-6(8)10(12,13)14/h1-3,7H,4,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTKGTLWCOCZOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)F)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(trifluoromethyl)-DL-phenylalanine typically involves the introduction of fluorine atoms into the phenylalanine structure. One common method is the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can be more efficient for large-scale production. The use of automated systems can also help in optimizing the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(trifluoromethyl)-DL-phenylalanine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

The incorporation of fluorine into amino acids like 2-fluoro-3-(trifluoromethyl)-DL-phenylalanine enhances their lipophilicity and stability, which are critical factors in drug design. The compound has been investigated for its potential as an enzyme inhibitor, particularly for enzymes that metabolize phenylalanine. This includes:

- Phenylalanine Hydroxylase Inhibition : Research indicates that this compound can act as a competitive inhibitor for phenylalanine hydroxylase, an enzyme crucial for phenylalanine metabolism. This inhibition could be beneficial in treating metabolic disorders such as phenylketonuria, where phenylalanine accumulation poses health risks .

- Therapeutic Applications : The compound's ability to enhance binding affinities to various biological targets may lead to increased potency in pharmaceutical applications, particularly in the development of drugs targeting metabolic pathways involving amino acids .

Protein Engineering and NMR Studies

Fluorinated amino acids serve as valuable tools in protein science, particularly for studying protein structure and dynamics. The unique electronic properties of this compound make it suitable for:

- NMR Spectroscopy : The trifluoromethyl group can be utilized as a sensitive NMR probe to study protein folding and interactions. This application allows researchers to monitor conformational changes in proteins with high sensitivity .

- Genetic Incorporation : Studies have shown that genetically incorporated fluorinated amino acids can significantly improve the expression levels of proteins like superfolder green fluorescent protein (sfGFP), indicating their utility in synthetic biology and protein engineering .

Enzyme Studies

The structural modifications present in this compound allow it to interact uniquely with enzymes:

- Substrate Promiscuity : Research suggests that this compound can be recognized by various enzymes due to its altered steric and electronic properties, potentially leading to enhanced substrate specificity or inhibition .

- Fluorinated Amino Acids in Enzyme Catalysis : The compound's ability to stabilize intermediates can influence reaction pathways compared to non-fluorinated analogs, making it a candidate for studying enzyme kinetics and mechanisms .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with other fluorinated phenylalanines is essential:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Fluoro-4-(trifluoromethyl)-DL-phenylalanine | Fluorine at meta position; trifluoromethyl at para position | Increased lipophilicity affecting pharmacokinetics |

| 4-Fluoro-DL-phenylalanine | Fluorine at para position | Altered receptor binding profiles |

| 2-Fluoro-DL-phenylalanine | Fluorine at ortho position | Different interaction profiles with enzymes |

| 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine | Fluorine at meta position; trifluoromethyl at ortho position | Unique electronic properties enhancing biological activity |

This table illustrates how the specific positioning of fluorinated groups influences the compound's chemical behavior and biological interactions.

Mechanism of Action

The mechanism by which 2-Fluoro-3-(trifluoromethyl)-DL-phenylalanine exerts its effects is primarily through the interaction of its fluorine atoms with biological targets. The electronegativity of fluorine can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. This can lead to changes in metabolic pathways and biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison of structural analogs is provided below, focusing on substitution patterns, physicochemical properties, and applications.

Table 1: Comparison of Fluorinated and Trifluoromethyl-Substituted Phenylalanines

Key Findings:

Trifluoromethyl (-CF₃) at the 3-position significantly boosts lipophilicity, improving membrane permeability compared to non-fluorinated analogs . The DL-racemic form limits stereospecific biological activity but simplifies synthesis .

Synthetic Challenges :

- Fluorination and trifluoromethylation require specialized reagents (e.g., Selectfluor® for fluorination, CF₃Cu for -CF₃ addition) .

- The discontinued status of this compound may reflect difficulties in large-scale production or purification .

Biological Relevance :

- Fluorinated phenylalanines are used to probe enzyme active sites or stabilize peptide structures .

- The -CF₃ group’s steric bulk and electron-withdrawing nature may disrupt protein-ligand interactions, making it valuable in inhibitor design .

Positional Isomerism :

- Compounds like 2-fluoro-6-(trifluoromethyl)-DL-phenylalanine (CAS 1043500-58-8) demonstrate how substituent placement alters physicochemical properties and biological activity .

Biological Activity

2-Fluoro-3-(trifluoromethyl)-DL-phenylalanine is a fluorinated analog of phenylalanine, an essential amino acid. The incorporation of fluorine atoms into organic molecules can significantly alter their biological properties, enhancing their potential as pharmaceuticals. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of both a fluorine and a trifluoromethyl group contributes to its unique physicochemical properties, influencing its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to mimic natural amino acids while introducing significant electronic effects due to the fluorinated substituents.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways related to amino acid metabolism and neurotransmitter synthesis.

- Receptor Interaction: It can interact with receptors that recognize phenylalanine, potentially modulating signaling pathways.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antibacterial properties against certain strains of bacteria, including Klebsiella pneumoniae and Staphylococcus hominis .

- Antitumor Effects: In vitro studies suggest that the compound may induce apoptosis in cancer cell lines, indicating potential as an anticancer agent .

- Neuroprotective Effects: Given its structural similarity to phenylalanine, it may have implications in neuroprotection, particularly in conditions like phenylketonuria (PKU) where phenylalanine metabolism is disrupted.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption: Rapid absorption post-administration due to its small molecular size and lipophilicity.

- Distribution: High distribution volume owing to its ability to cross cellular membranes effectively.

- Metabolism: Metabolized primarily in the liver, with potential pathways including oxidation and conjugation .

Case Studies

Several studies have investigated the biological activity of fluorinated phenylalanines:

- Synthesis and Biological Evaluation:

- Antitumor Activity Assessment:

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Fluoro-DL-phenylalanine | C9H10FNO2 | Moderate neuroprotective effects |

| 3-Fluoro-DL-phenylalanine | C9H10FNO2 | Antimicrobial activity |

| 4-Fluoro-DL-phenylalanine | C9H10FNO2 | Limited anticancer activity |

This table illustrates that while other fluorinated phenylalanines exhibit some biological activities, this compound shows a broader spectrum due to the trifluoromethyl group.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-fluoro-3-(trifluoromethyl)-DL-phenylalanine, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : Synthesis typically involves multi-step halogenation and trifluoromethylation of phenylalanine derivatives. For example, fluorination at the 2-position can be achieved via electrophilic substitution using Selectfluor® or DAST (diethylaminosulfur trifluoride), while trifluoromethylation may employ Ruppert-Prakash reagents (e.g., TMSCF₃) under copper catalysis . Reaction temperature and solvent polarity (e.g., DMF vs. THF) critically impact regioselectivity and racemization risks. Post-synthesis, chiral HPLC or enzymatic resolution is recommended to separate enantiomers .

Q. How can researchers characterize the electronic and steric effects of the 2-fluoro and 3-trifluoromethyl substituents in this compound?

- Methodological Answer : Use computational tools (DFT calculations) to map electrostatic potential surfaces and quantify substituent effects on aromatic ring electron density. Experimentally, chemical shifts (δ ~ -60 to -70 ppm for CF₃, δ ~ -110 ppm for F) and X-ray crystallography provide insights into steric crowding and intermolecular interactions . Compare Hammett σ constants for fluorine (-0.43) and trifluoromethyl (+0.54) to predict reactivity in nucleophilic/electrophilic systems .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

- Methodological Answer : The compound’s solubility is enhanced in polar aprotic solvents (DMSO, DMF) due to hydrogen bonding with the carboxylic acid and amine groups. Stability studies (via HPLC-UV) should avoid prolonged exposure to aqueous alkaline conditions, which may hydrolyze the trifluoromethyl group. Storage at 2–8°C under inert atmosphere is advised to prevent decomposition .

Advanced Research Questions

Q. How does this compound influence enzyme kinetics in phenylalanine-metabolizing systems (e.g., phenylalanine hydroxylase)?

- Methodological Answer : Conduct competitive inhibition assays using recombinant enzymes and monitor / shifts via spectrophotometry (e.g., NADH-coupled assays). The trifluoromethyl group’s electron-withdrawing nature may reduce substrate binding affinity, while fluorine’s steric effects could alter active-site geometry. Compare results to L-phenylalanine and 4-trifluoromethyl analogs to isolate positional effects .

Q. What strategies can mitigate racemization during peptide incorporation of this non-proteinogenic amino acid?

- Methodological Answer : Use solid-phase peptide synthesis (SPPS) with Emoc-protected derivatives and HATU/DIPEA coupling agents to minimize epimerization. Monitor diastereomer formation via MALDI-TOF MS. Alternatively, employ enzymes like phenylalanine ammonia-lyase (PAL) for stereospecific incorporation into peptides .

Q. Can molecular docking predict interactions between this compound and fluorophore-labeled proteins (e.g., GFP variants)?

- Methodological Answer : Perform in silico docking (AutoDock Vina) using crystal structures of target proteins. Parameterize the trifluoromethyl group’s van der Waals radius (1.47 Å) and fluorine’s partial charge (-0.25 e). Validate predictions with fluorescence quenching assays or ITC (isothermal titration calorimetry) to measure binding thermodynamics .

Data Contradictions and Resolution

Q. Conflicting reports exist on the compound’s pKa values. How should researchers reconcile these discrepancies?

- Methodological Answer : Variations arise from solvent polarity and measurement techniques (potentiometric vs. spectrophotometric). Standardize measurements in 50% aqueous DMSO and cross-reference with computational pKa predictors (e.g., ACD/Labs). Literature values for 3-(trifluoromethyl)-DL-phenylalanine (predicted pKa ~2.16) suggest the 2-fluoro substituent may further acidify the carboxyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.